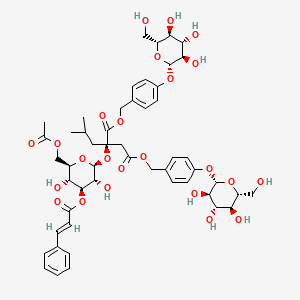
Gymnoside VII
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gymnoside VII is primarily isolated from natural sources, specifically the tubers of Gymnadenia conopsea . The extraction process involves the following steps:
Crushing and Soaking: The plant material is crushed and soaked in a suitable solvent.
Extraction: The soaked material undergoes solvent extraction to isolate the desired compounds.
Purification: The extract is purified using techniques such as chromatography to obtain pure this compound.
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound due to its natural origin. The focus remains on optimizing extraction and purification processes from the plant source .
Analyse Des Réactions Chimiques
Types of Reactions: Gymnoside VII can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized glycosyloxybenzyl derivatives, while reduction could produce reduced malate compounds .
Applications De Recherche Scientifique
Gymnoside VII has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related glycosyloxybenzyl compounds.
Medicine: Explored for its therapeutic potential in treating allergic reactions and other related conditions.
Mécanisme D'action
Gymnoside VII exerts its effects through several molecular targets and pathways:
Anti-Allergy Mechanism: It inhibits the release of histamines and other inflammatory mediators, thereby reducing allergic responses.
Molecular Targets: The compound interacts with specific receptors and enzymes involved in the allergic response pathway, modulating their activity to achieve its effects.
Comparaison Avec Des Composés Similaires
- Gymnoside I
- Gymnoside II
- Gymnoside III
- Gymnoside IV
- Gymnoside V
- Gymnoside VI
Comparison: Gymnoside VII is unique due to its specific glycosyloxybenzyl 2-isobutyl malate structure, which imparts distinct biological activities compared to other Gymnosides. While all Gymnosides share a common glycosyloxybenzyl core, the variations in their side chains and functional groups result in different pharmacological properties .
Propriétés
Formule moléculaire |
C51H64O24 |
|---|---|
Poids moléculaire |
1061.0 g/mol |
Nom IUPAC |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-[(2S,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate |
InChI |
InChI=1S/C51H64O24/c1-26(2)19-51(50(65)68-24-30-11-16-32(17-12-30)70-48-44(63)42(61)39(58)34(22-53)72-48,20-37(56)67-23-29-9-14-31(15-10-29)69-47-43(62)41(60)38(57)33(21-52)71-47)75-49-45(64)46(40(59)35(73-49)25-66-27(3)54)74-36(55)18-13-28-7-5-4-6-8-28/h4-18,26,33-35,38-49,52-53,57-64H,19-25H2,1-3H3/b18-13+/t33-,34-,35-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47-,48-,49+,51-/m1/s1 |
Clé InChI |
VNORMJNLBQYATD-XIELJBMESA-N |
SMILES isomérique |
CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)OC(=O)/C=C/C6=CC=CC=C6)O |
SMILES canonique |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)OC(=O)C=CC6=CC=CC=C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



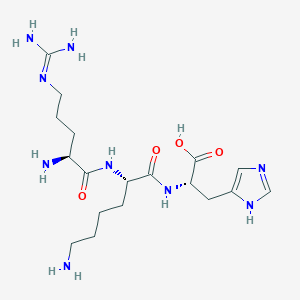
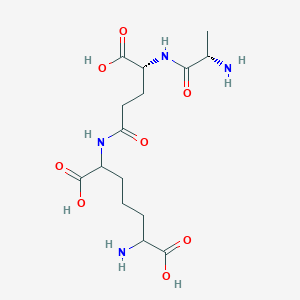
![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)
![7-Chloro-8-ethyl-10-[2-(2-methylpropoxy)ethyl]benzo[g]pteridine-2,4-dione](/img/structure/B12377757.png)
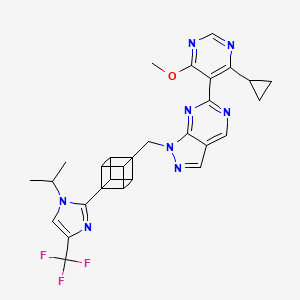

![2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)
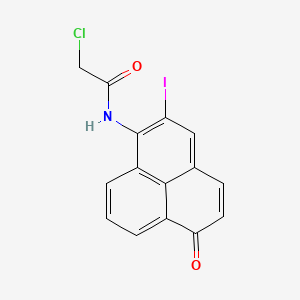

![N-[5-[(5-propan-2-yl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12377792.png)



